![molecular formula C19H22N2O2 B4481126 1-phenyl-3-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)urea](/img/structure/B4481126.png)
1-phenyl-3-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)urea
Overview
Description
1-Phenyl-3-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a phenyl group, a chromenyl moiety, and a urea linkage
Preparation Methods
The synthesis of 1-phenyl-3-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)urea typically involves the reaction of 2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-amine with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated systems may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-Phenyl-3-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced urea derivatives.
Substitution: The phenyl and chromenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-Phenyl-3-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-phenyl-3-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Phenyl-3-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)urea can be compared with other similar compounds, such as:
1-Phenyl-3-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)thiourea: This compound has a similar structure but contains a thiourea linkage instead of a urea linkage, which may result in different chemical and biological properties.
1-Phenyl-3-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)carbamate: This compound contains a carbamate linkage, which can influence its reactivity and biological activity.
1-Phenyl-3-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amide:
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-phenyl-3-(2,2,6-trimethyl-3,4-dihydrochromen-4-yl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13-9-10-17-15(11-13)16(12-19(2,3)23-17)21-18(22)20-14-7-5-4-6-8-14/h4-11,16H,12H2,1-3H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLCSMDWMFVZJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CC2NC(=O)NC3=CC=CC=C3)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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